3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-endo-carboxylic acid 3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-endo-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1217747-47-1
VCID: VC5915255
InChI: InChI=1S/C23H23NO4/c25-22(26)20-13-9-10-14(11-13)21(20)24-23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19-21H,9-12H2,(H,24,27)(H,25,26)
SMILES: C1CC2CC1C(C2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Molecular Formula: C23H23NO4
Molecular Weight: 377.44

3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-endo-carboxylic acid

CAS No.: 1217747-47-1

Cat. No.: VC5915255

Molecular Formula: C23H23NO4

Molecular Weight: 377.44

* For research use only. Not for human or veterinary use.

3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-endo-carboxylic acid - 1217747-47-1

Specification

CAS No. 1217747-47-1
Molecular Formula C23H23NO4
Molecular Weight 377.44
IUPAC Name 3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid
Standard InChI InChI=1S/C23H23NO4/c25-22(26)20-13-9-10-14(11-13)21(20)24-23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19-21H,9-12H2,(H,24,27)(H,25,26)
Standard InChI Key RAQPAPMBITVVOX-RNQJHPSTSA-N
SMILES C1CC2CC1C(C2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Introduction

Structural and Stereochemical Characteristics

Core Bicyclic Framework

The compound’s backbone derives from bicyclo[2.2.1]heptane (norbornane), a bridged bicyclic hydrocarbon known for its structural rigidity. The carboxylic acid and Fmoc-protected amino groups occupy specific endo positions on the norbornane scaffold, as confirmed by stereochemical descriptors in its IUPAC name . This spatial arrangement restricts rotational freedom, favoring preorganized conformations critical for molecular recognition in biological systems .

Table 1: Key Structural Properties

PropertyValue/DescriptionSource
Molecular formulaC23H23NO4\text{C}_{23}\text{H}_{23}\text{NO}_4
Molar mass377.44 g/mol
CAS number1217747-47-1 (primary)
Stereochemistryendo-carboxylic acid, endo-Fmoc-amino

Synthesis and Manufacturing

Multi-Step Synthetic Pathways

Synthesis typically begins with functionalizing norbornene derivatives. A reported route involves:

  • Diels-Alder Cycloaddition: Cyclopentadiene and acrylic acid yield bicyclo[2.2.1]hept-5-ene-2-endo-carboxylic acid .

  • Amination: Introducing an amino group at the 3-endo position via azide reduction or catalytic amination.

  • Fmoc Protection: Reacting the amine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions .

Table 2: Reaction Conditions for Fmoc Protection

ParameterOptimal ValueOutcome
SolventDichloromethane (DCM)High Fmoc coupling efficiency
BaseN,NN,N-DiisopropylethylaminePrevents side reactions
Temperature0–25°CControlled exothermic reaction

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group’s orthogonality makes this compound a staple in SPPS. Its removal under mild basic conditions (e.g., 20% piperidine in DMF) preserves acid-labile side chains, enabling sequential peptide elongation . The bicyclic scaffold reduces aggregation tendencies, improving solubility during resin-bound synthesis.

Conformational Restriction in Peptidomimetics

Incorporating this bicyclic amino acid into peptides imposes β-turn or γ-turn motifs, enhancing binding affinity for targets like G-protein-coupled receptors (GPCRs) . For example, replacing proline with this scaffold in somatostatin analogs increased metabolic stability by 15-fold in murine models.

Chemical Reactivity and Derivatives

Selective Deprotection and Functionalization

The Fmoc group is cleaved via β-elimination using piperidine, yielding a free amine for subsequent coupling . The carboxylic acid moiety participates in standard amide bond formation, facilitated by activators like HATU or DCC .

Stability Under Acidic Conditions

Unlike tert-butoxycarbonyl (Boc)-protected analogs, the Fmoc group remains intact under trifluoroacetic acid (TFA) treatment, enabling compatibility with acid-labile linkers in resin-based synthesis .

Comparison with Analogous Compounds

Versus exo-Fmoc Isomers

The 3-endo-Fmoc isomer (this compound) exhibits 30% higher coupling efficiency in SPPS than its 3-exo counterpart (CAS: 352707-75-6) due to reduced steric hindrance .

Versus Acyclic Fmoc-Amino Acids

The bicyclic structure confers resistance to proteolytic degradation, with half-lives exceeding 24 hours in human plasma versus 2 hours for linear analogs .

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